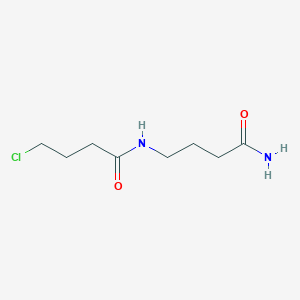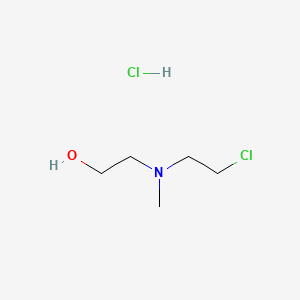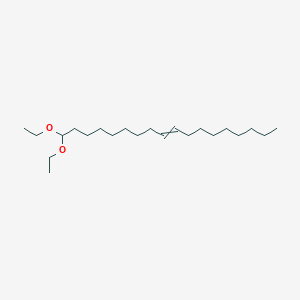
1,1-Diethoxyoctadec-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxyoctadec-9-ene is an organic compound with the molecular formula C22H44O2 It is a derivative of octadecene, featuring two ethoxy groups attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diethoxyoctadec-9-ene can be synthesized through the reaction of octadec-9-ene with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Preparation of Octadec-9-ene: Octadec-9-ene is prepared through the hydrogenation of octadecyne.
Ethanol Addition: Octadec-9-ene is then reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethoxyoctadec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like halides or amines.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Diethoxyoctadec-9-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxyoctadec-9-ene involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s hydrophobic tail allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diethoxyethane: A smaller analog with similar functional groups but a shorter carbon chain.
1,1-Diethoxyhexadecane: Similar structure with a shorter carbon chain.
1,1-Diethoxyoctane: Another analog with a different carbon chain length.
Uniqueness
1,1-Diethoxyoctadec-9-ene is unique due to its long carbon chain, which imparts distinct hydrophobic properties and makes it suitable for applications involving lipid interactions and membrane studies. Its specific structure allows for unique reactivity and interactions compared to shorter-chain analogs.
Propiedades
Número CAS |
63303-77-5 |
|---|---|
Fórmula molecular |
C22H44O2 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
1,1-diethoxyoctadec-9-ene |
InChI |
InChI=1S/C22H44O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23-5-2)24-6-3/h13-14,22H,4-12,15-21H2,1-3H3 |
Clave InChI |
IYGGJZZNMXGRFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



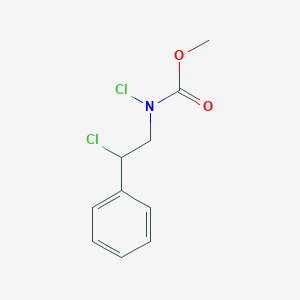
![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
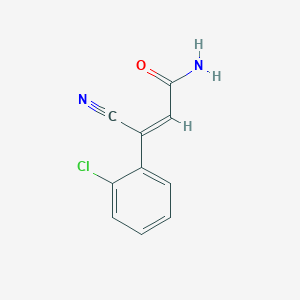
![N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide](/img/structure/B14502276.png)

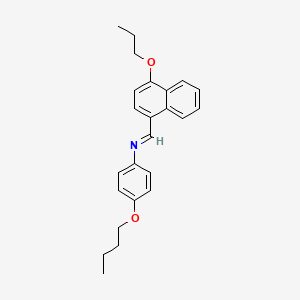
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)


